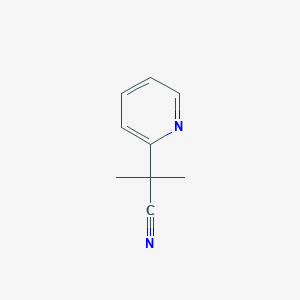

![molecular formula C12H16N2O B1313505 1-[2-Amino-5-(1-pirrolidinil)fenil]-1-etanona CAS No. 56915-84-5](/img/structure/B1313505.png)

1-[2-Amino-5-(1-pirrolidinil)fenil]-1-etanona

Descripción general

Descripción

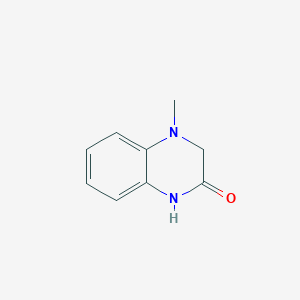

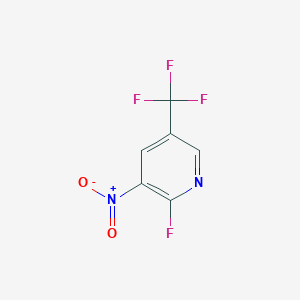

“1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone” is a biochemical used for proteomics research . It is a derivative of cathinone, which is a natural alkaloid found in the plant khat . The compound features a phenethylamine core with an alkyl group attached to the alpha carbon, and a ketone group attached to the beta carbon .

Molecular Structure Analysis

The molecular formula of “1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone” is C12H16N2O, with a molecular weight of 204.27 . It contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists .Aplicaciones Científicas De Investigación

Descubrimiento de Fármacos Andamiaje Pirrolidina

La pirrolidina es un andamiaje versátil en el descubrimiento de fármacos debido a su presencia en muchos compuestos bioactivos. Se ha utilizado en la síntesis de varios derivados con actividad mejorada en comparación con fármacos conocidos como la doxorrubicina .

Ciencia de Materiales Poliimidas Aromáticas

El compuesto relacionado 4-[4-(1-pirrolidinil)fenil]-2,6-bis(4-amino-fenil)piridina (PPAP) se ha utilizado para sintetizar poliimidas aromáticas. Estos materiales se caracterizan por su estabilidad térmica, organosolubilidad y propiedades hidrófobas, lo que los hace adecuados para aplicaciones de alto rendimiento .

Aplicaciones Biológicas Derivados de Indol

Los derivados de indol, que comparten similitudes estructurales con el compuesto en cuestión, han mostrado aplicaciones clínicas y biológicas significativas. Se sabe que se unen con alta afinidad a múltiples receptores, lo que indica un potencial para desarrollar nuevos agentes terapéuticos .

Direcciones Futuras

Mecanismo De Acción

- Without specific data on this compound, we can’t pinpoint exact pathways. However, indole derivatives have been associated with various biological activities:

Biochemical Pathways

Análisis Bioquímico

Biochemical Properties

1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further interact with cellular proteins and DNA . These interactions are crucial in understanding the compound’s role in metabolic pathways and its potential therapeutic applications.

Cellular Effects

1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic activities.

Molecular Mechanism

The molecular mechanism of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities . It can also interact with DNA and RNA, affecting gene expression and protein synthesis. These molecular interactions are essential for understanding the compound’s biochemical and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities. Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activities and cellular functions . At higher doses, it can lead to toxic or adverse effects, including cellular damage and altered metabolic activities. Identifying the optimal dosage is essential for maximizing its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further participate in metabolic reactions . These interactions can influence metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its biological effects. Understanding its transport and distribution is crucial for optimizing its use in research and therapeutic applications.

Subcellular Localization

1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone exhibits specific subcellular localization, which can influence its activity and function . The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding its role in cellular processes and optimizing its use in research and therapeutic applications.

Propiedades

IUPAC Name |

1-(2-amino-5-pyrrolidin-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9(15)11-8-10(4-5-12(11)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXMYAGCDPTAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444350 | |

| Record name | 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56915-84-5 | |

| Record name | 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56915-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol](/img/structure/B1313440.png)

![6-Bromo-1,4-dioxaspiro[4.4]nonane](/img/structure/B1313461.png)